molecular formula C17H13BrClNO2 B4896310 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline

Cat. No. B4896310
M. Wt: 378.6 g/mol
InChI Key: HEMJTVNWIDVVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline, also known as BCEQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. BCEQ belongs to the class of quinoline derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is not fully understood. However, it has been proposed that 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline exerts its biological activities by inhibiting the activity of certain enzymes and proteins. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to possess various biochemical and physiological effects. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has also been found to induce apoptosis, which is a process of programmed cell death. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to inhibit the growth and proliferation of cancer cells. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has also been found to possess anti-microbial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has several advantages for lab experiments. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is relatively easy to synthesize and purify. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline in lab experiments. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline also has poor solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the research on 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline. One future direction is the development of new drugs based on 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to possess various biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline. The mechanism of action of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the investigation of the structure-activity relationship of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline may lead to the development of more potent derivatives with improved biological activities.

Synthesis Methods

The synthesis of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline involves the reaction of 2-bromo-4-chlorophenol with 2-(2-chloroethoxy)ethanol in the presence of a base catalyst, followed by the cyclization reaction with 8-hydroxyquinoline. The resulting 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is then purified using column chromatography. The synthesis of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is relatively simple and can be done in a few steps.

Scientific Research Applications

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been widely used in scientific research due to its unique properties. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been found to be a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c18-14-11-13(19)6-7-15(14)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJTVNWIDVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(2-Bromo-4-chlorophenoxy)ethoxy]quinoline

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